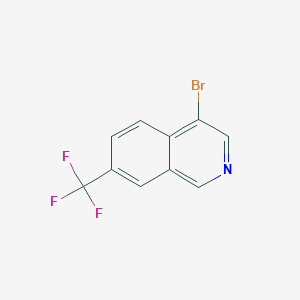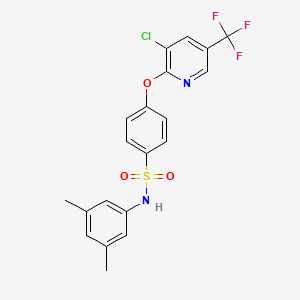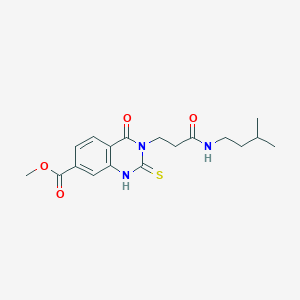
3-Prop-2-ynylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-ynylpyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is characterized by a five-membered pyrrolidine ring .
Synthesis Analysis
The synthesis of this compound derivatives involves the modification of known reversible inhibitors of P450 aromatase . The analogues prepared were 3-substituted 3- (prop-2-enyl) or 3- (prop-2-ynyl) pyrrolidine-2,5-diones and their N -alkyl derivatives .Molecular Structure Analysis
In the molecular structure of pyrrolidine-2,5-dione, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .Wissenschaftliche Forschungsanwendungen
Electron Mobility Enhancement in Polymer Semiconductors
A novel electron acceptor, 3,6-di(pyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBPy), has been used to create a polymer that exhibits high electron mobility, with a record value of 6.30 cm²V⁻¹s⁻¹, demonstrating its potential in improving charge-transport performance in organic thin-film transistors Bin Sun et al., 2014.
Kinetic Studies in Organic Synthesis
The kinetics of the synthesis of 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione through propargylation of indene-1,3-dione was explored, revealing enhanced reaction rates under ultrasound irradiation, thereby offering insights into improving synthesis efficiency Varathan Selvaraj & V. Rajendran, 2014.
Advanced Synthesis Techniques for Pyrrolidine Derivatives
A method for the enantioselective desymmetrization of cyclopentene-1,3-dione to synthesize highly functionalized, enantioenriched bicyclic pyrrolidine derivatives has been developed, showcasing a sophisticated approach to generating complex organic molecules with potential pharmaceutical applications T. Das et al., 2015.
Magnetic Properties of Pyrrolidine-Based Compounds
Research into the synthesis of compounds based on 1,3-bis(pyridin-2-yl)propane-1,3-dione and their magnetic properties provides insights into their potential use in materials science, particularly in magnetic applications P. Andrews et al., 2009.
Antimicrobial Activity of Pyridyl-Pyrrolidine Derivatives
A study on the synthesis of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives from 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione under ultrasound irradiation revealed significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents Asha V. Chate et al., 2013.
Wirkmechanismus
Target of Action
The primary target of 3-Prop-2-ynylpyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
This compound acts as a reversible inhibitor of the P450 aromatase enzyme .
Biochemical Pathways
The inhibition of the P450 aromatase enzyme by this compound affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that rely on these hormones.
Result of Action
The inhibition of the P450 aromatase enzyme by this compound can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
3-Prop-2-ynylpyrrolidine-2,5-dione has been reported to show some reversible activity against the human placental P450 aromatase enzyme . This enzyme is crucial in the biosynthesis of estrogens, and its inhibition can have significant effects on various biochemical reactions.
Cellular Effects
Given its potential as an aromatase inhibitor, it could influence cell function by altering the levels of estrogens, which are key regulators of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the P450 aromatase enzyme . It is believed to bind to this enzyme and inhibit its activity, thereby preventing the conversion of androgens to estrogens .
Metabolic Pathways
Eigenschaften
IUPAC Name |
3-prop-2-ynylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROOFLIFWTVIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)
![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)
![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)
![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

